5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of several functional groups, including an oxazole ring, an imidazo[1,2-a]pyrimidine moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the imidazo[1,2-a]pyrimidine moiety: This can be achieved through condensation reactions involving appropriate precursors.
Synthesis of the oxazole ring: This step may involve cyclization reactions.
Attachment of the phenoxy group: This can be done through nucleophilic substitution reactions.
Final coupling: The different fragments are then coupled together under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions may target the oxazole ring or the imidazo[1,2-a]pyrimidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenoxy and oxazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, potentially modulating their activity. The oxazole ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core and have similar biological activities.
Oxazole derivatives: Compounds with an oxazole ring that exhibit similar chemical reactivity.
Uniqueness
What sets 5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties not seen in simpler analogs.
Properties
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-4-5-15(2)19(10-14)28-13-17-11-18(25-29-17)20(27)22-8-6-16-12-26-9-3-7-23-21(26)24-16/h3-5,7,9-12H,6,8,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVDAUDNYNORJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)NCCC3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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